
Meldrum's Acid-13C
概述
描述
Meldrum’s Acid, also known as 2,2-Dimethyl-1,3-dioxane-4,6-dione, is an organic compound with the formula C6H8O4 . It was first synthesized in 1908 by A. N. Meldrum who condensed malonic acid with acetone .
Synthesis Analysis
Meldrum’s acid and its derivatives have been widely used in the synthesis of natural products and analogs . Recent advances in the application of Meldrum’s acid reactivity have led to the synthesis of diverse pyridine and pyrimidine derivatives .Molecular Structure Analysis
The molecule of Meldrum’s Acid has a heterocyclic core with four carbon and two oxygen atoms . Its unique structure and the vast array of substituents that can be attached to its core make it a molecule with exceptional chemical properties .Chemical Reactions Analysis
Meldrum’s Acid is readily involved in electrophilic substitution reactions at its C5 position, while the C4 and C6 positions are easily attacked by nucleophiles . At elevated temperatures, it undergoes distinctive decomposition pathways, which can be used in cycloaddition and acylation reactions .Physical And Chemical Properties Analysis
Meldrum’s Acid is a crystalline colorless solid, sparingly soluble in water . It has a remarkably low pKa value of about 4.9 in water . The physical properties include a density of 1.2±0.1 g/cm3, boiling point of 356.7±35.0 °C at 760 mmHg, and a molar volume of 119.9±3.0 cm3 .科学研究应用
Synthesis Applications :
- Meldrum's Acid is used for the selective and efficient synthesis of bis-spiro cyclopropanes at room temperature, yielding good to excellent results (Kashani et al., 2015).
- It aids in the preparation of hydrazono-malonates and -crotonates, characterized by their NMR spectra (Lyons & McNab, 1987).
- Meldrum's Acid derivatives are crucial for synthesizing alpha-cyano carbonyl compounds and facilitate the interconversion of imidoylketenes and acylketene imines (Cheikh et al., 1991).
- It is used for synthesizing alpha-aminolevulinic acid (ALA) and observing its enzymatic transformation to porphobilinogen (PBG) (Kurumaya et al., 1989).
- The acid serves as a precursor for ketene generation via thermolysis and is incorporated into polyacetylene derivatives to create stable core-shell supramolecules (Kim, Kang, & Choi, 2012).
- It's also employed in catalytic C-C bond-forming reactions, like intramolecular Friedel-Crafts acylations (Dumas & Fillion, 2010).
Analytical Chemistry Applications :
- Meldrum's Acid-derived conjugate acceptor allows for reversible amine and thiol coupling, useful in dynamic combinatorial chemistry, biochemistry, and polymer chemistry (Diehl et al., 2016).
Biochemical Applications :
- New bisarylidene Meldrum's Acid derivatives exhibit antibacterial activities against various bacteria like Staphylococcus aureus and E. coli (Moosazadeh et al., 2019).
- Meldrum acid analogs show a depressive effect on the central nervous system in animals and possess low toxicity (Kost et al., 1975).
安全和危害
未来方向
The use of Meldrum’s Acid and its derivatives in synthetic scenarios has been increasing, with the hope to further stimulate and promote research leading to additional innovative applications of this synthetically highly relevant molecule . Future directions also include the exploration of new research areas and potentially answering long-standing questions related to thermobiology, locomotion, and nutrition .
属性
IUPAC Name |
2,2-dimethyl-(513C)1,3-dioxane-4,6-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8O4/c1-6(2)9-4(7)3-5(8)10-6/h3H2,1-2H3/i3+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXHFUVWIGNLZSC-LBPDFUHNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OC(=O)CC(=O)O1)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(OC(=O)[13CH2]C(=O)O1)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70444255 | |
| Record name | Meldrum's Acid-13C | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70444255 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
145.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Meldrum's Acid-13C | |
CAS RN |
123254-02-4 | |
| Record name | Meldrum's Acid-13C | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70444255 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details






Synthesis routes and methods IV
Procedure details





Synthesis routes and methods V
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

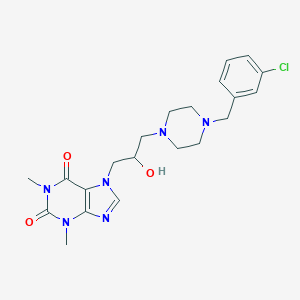
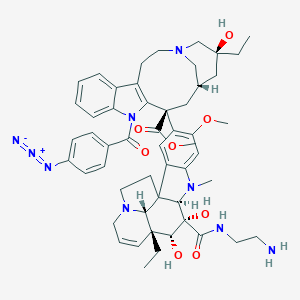
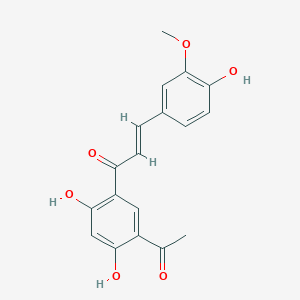
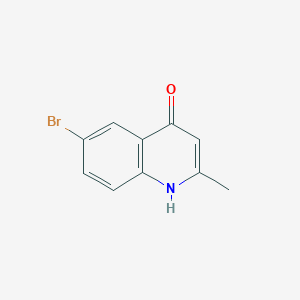
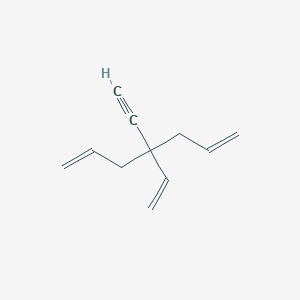
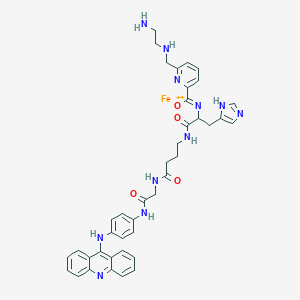
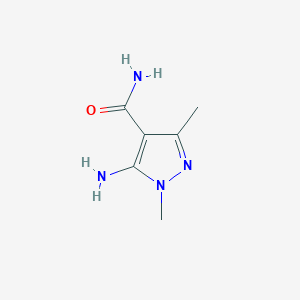
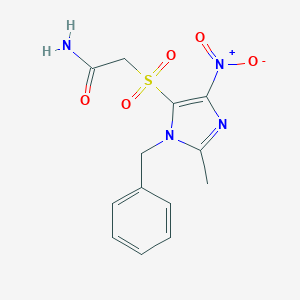
![4-[(3-Ethyl-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]benzaldehyde](/img/structure/B27733.png)
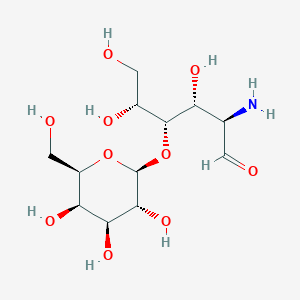
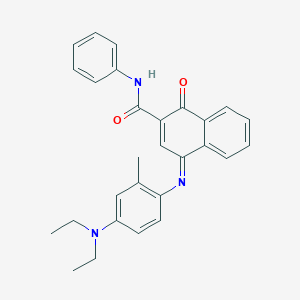
![3-[(Benzyloxy)amino]-N-[(benzyloxy)carbonyl]-L-alanine](/img/structure/B27740.png)
![(S)-[1-(Benzyloxy)-2-oxo-3-azetidinyl]carbamic acid benzyl ester](/img/structure/B27741.png)
